
(9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features two carbazole units connected through a methanone bridge, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone typically involves the reaction of carbazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of carbazole and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-1,9-dione, while reduction could produce carbazole-1-ylmethanol.
Applications De Recherche Scientifique
(9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of (9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazol-1-yl(phenyl)methanone: Similar structure but with a phenyl group instead of a second carbazole unit.
9H-Carbazol-9-yl(phenyl)methanone: Another similar compound with a phenyl group attached to the carbazole unit.
Uniqueness
(9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone is unique due to the presence of two carbazole units, which can enhance its electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and materials science .
Propriétés
Numéro CAS |
82408-90-0 |
|---|---|
Formule moléculaire |
C25H16N2O |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
carbazol-9-yl(9H-carbazol-1-yl)methanone |
InChI |
InChI=1S/C25H16N2O/c28-25(20-12-7-11-19-16-8-1-4-13-21(16)26-24(19)20)27-22-14-5-2-9-17(22)18-10-3-6-15-23(18)27/h1-15,26H |
Clé InChI |
ZAQNJUGLNGOUSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


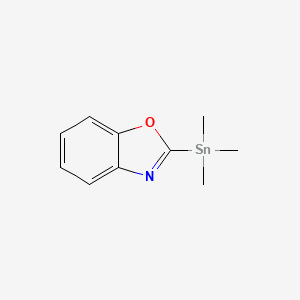
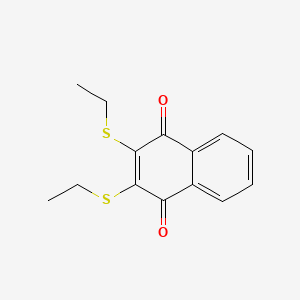
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
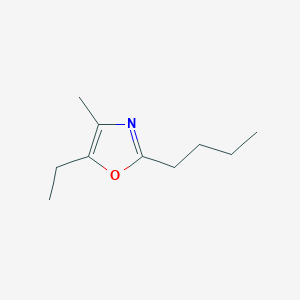
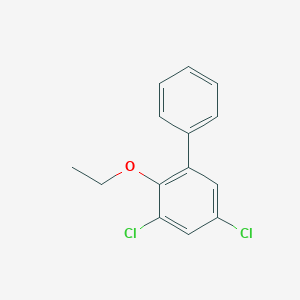
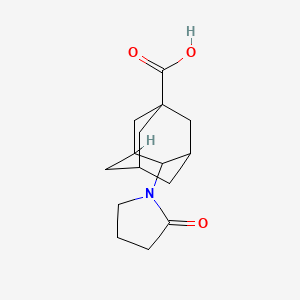
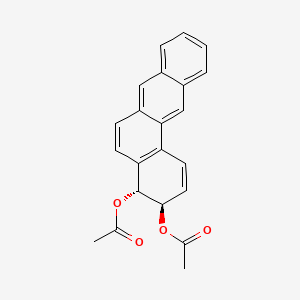



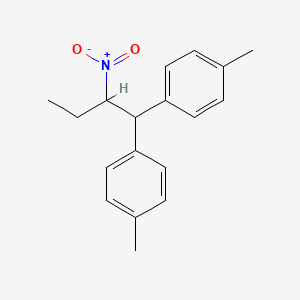
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
